Enantioselective Benzylic Hydroxylation: 2,2-Difluoroethanol Outperforms 2-Fluoroethanol and 2,2,2-Trifluoroethanol in Asymmetric Induction
In the enantioselective benzylic C‑H hydroxylation of arylalkanes using chiral Mn‑aminopyridine catalysts, the solvent 2,2‑difluoroethanol provides the highest enantioselectivity among a series of fluorinated alcohols. The selectivity for 1‑phenylethanol formation increases in the order CH₃CN < 2‑fluoroethanol < 2,2‑difluoroethanol < 2,2,2‑trifluoroethanol, but 2,2‑difluoroethanol uniquely delivers the highest asymmetric induction, affording chiral benzylic alcohols with up to 89 % ee [1]. In contrast, 2,2,2‑trifluoroethanol yields higher conversion but substantially lower ee, while 2‑fluoroethanol gives intermediate performance on both metrics [1].
| Evidence Dimension | Enantioselectivity (ee) of 1‑phenylethanol formation |
|---|---|
| Target Compound Data | Up to 89 % ee (using 2,2‑difluoroethanol as solvent) |
| Comparator Or Baseline | 2‑fluoroethanol: lower ee; 2,2,2‑trifluoroethanol: lower ee; CH₃CN: 5–6 % yield, negligible ee |
| Quantified Difference | 2,2‑difluoroethanol provides the highest asymmetric induction among all tested solvents (≥ 89 % ee vs. < 89 % ee for comparators) |
| Conditions | Benzylic C‑H hydroxylation of arylalkanes with H₂O₂ catalyzed by chiral Mn‑aminopyridine complexes in fluorinated ethanol media, 25 °C |
Why This Matters
This head-to-head solvent comparison demonstrates that 2,2‑difluoroethanol is the optimal medium for achieving high enantioselectivity in catalytic benzylic oxidation, making it a preferred solvent or co‑solvent for asymmetric synthesis of chiral alcohols.
- [1] Ottenbacher, R.V., et al. Enantioselective Benzylic Hydroxylation of Arylalkanes with H₂O₂ in Fluorinated Alcohols in the Presence of Chiral Mn Aminopyridine Complexes. ChemCatChem 2018, 10, 1–5. DOI: 10.1002/cctc.201801476 (Abstract on ScienceOpen). View Source
